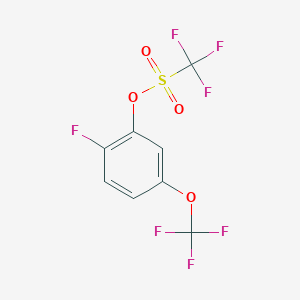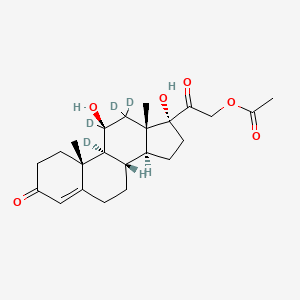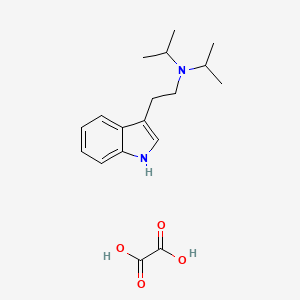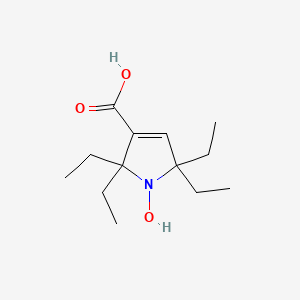
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid is a synthetic organic compound with the molecular formula C13H24NO3 and a molecular weight of 242.335. This compound is known for its unique structural features, which include a pyrrole ring substituted with ethyl groups and an oxidanyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of Ethyl Groups: The ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.
Oxidation: The oxidanyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxidanyl group to a hydroxyl group.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
2,2,5,5-Tetramethyl-1-pyrrolidinyloxy (PROXYL): Another stable free radical with similar applications in chemistry.
Uniqueness
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industrial processes.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2,2,5,5-tetraethyl-1-hydroxypyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO3/c1-5-12(6-2)9-10(11(15)16)13(7-3,8-4)14(12)17/h9,17H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
WTPVZDYGLUFPCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=C(C(N1O)(CC)CC)C(=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)
![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
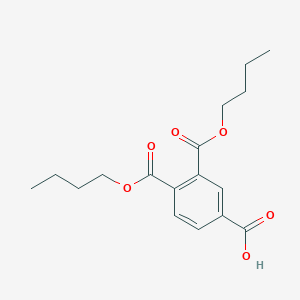
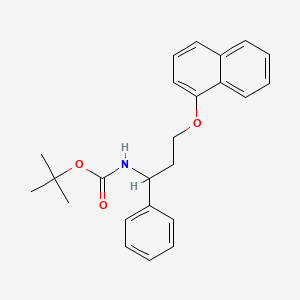
![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)

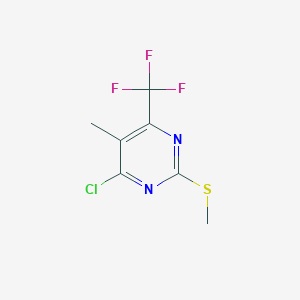

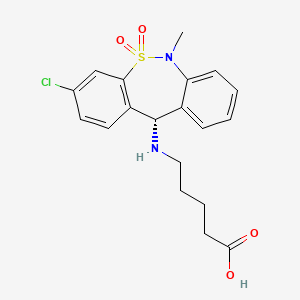
![[(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,5-dien-1-yl] trifluoromethanesulfonate](/img/structure/B13437819.png)
